molecular formula C24H25FN2O4 B264071 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one

Numéro de catalogue B264071
Poids moléculaire: 424.5 g/mol
Clé InChI: XVAMGFDASHBTLB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one, also known as TAK-875, is a potent and selective agonist of the G-protein-coupled receptor GPR40. It is a promising drug candidate for the treatment of type 2 diabetes, as it stimulates insulin secretion in a glucose-dependent manner, without causing hypoglycemia.

Applications De Recherche Scientifique

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been extensively studied in preclinical and clinical trials for its potential as a novel antidiabetic drug. It has been shown to improve glucose control and insulin sensitivity in animal models of type 2 diabetes, as well as in human clinical trials. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has also been investigated for its effects on beta-cell function, lipid metabolism, and cardiovascular risk factors.

Mécanisme D'action

7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one acts as a selective agonist of GPR40, a receptor that is expressed in pancreatic beta-cells and plays a key role in glucose-stimulated insulin secretion. When 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta-cells. Importantly, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one only stimulates insulin secretion in the presence of high glucose levels, which minimizes the risk of hypoglycemia.
Biochemical and Physiological Effects:
In addition to its insulinotropic effects, 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to improve beta-cell function and increase beta-cell mass in animal models of diabetes. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and improving insulin sensitivity. 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one as a research tool is its specificity for GPR40, which allows for selective activation of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of GPR40 in insulin secretion and glucose homeostasis. However, the limited availability of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one and its high cost may be a limitation for some research applications.

Orientations Futures

There are several potential future directions for research on 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of combination therapies that target multiple pathways involved in glucose regulation, such as GPR40 and GLP-1 receptors. Another direction is the investigation of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Finally, further studies are needed to determine the long-term safety and efficacy of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one in humans, and to explore its potential for personalized medicine approaches in diabetes treatment.

Méthodes De Synthèse

The synthesis of 7-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one involves a series of chemical reactions, starting from commercially available starting materials. The key step is the coupling of 4-fluorophenylpiperazine with 2-oxoethyl 3,4,8-trimethyl-2H-chromen-2-carboxylate, followed by cyclization to form the final product. The synthesis has been optimized to achieve high yields and purity, and has been scaled up for industrial production.

Propriétés

Formule moléculaire

C24H25FN2O4

Poids moléculaire

424.5 g/mol

Nom IUPAC

7-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one

InChI

InChI=1S/C24H25FN2O4/c1-15-16(2)24(29)31-23-17(3)21(9-8-20(15)23)30-14-22(28)27-12-10-26(11-13-27)19-6-4-18(25)5-7-19/h4-9H,10-14H2,1-3H3

Clé InChI

XVAMGFDASHBTLB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

SMILES canonique

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.